REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6].[Mn]([O-])(=O)(=O)=[O:17].[K+]>CC(C)=O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[C:5]([OH:17])=[O:6] |f:1.2|
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Name
|
|
Quantity
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331 g
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Type
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reactant
|
Smiles
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COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
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Name
|
|
Quantity
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2.5 L
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
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Details
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to remove the MnO2
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Type
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WASH
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Details
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was washed with 2.5N KOH and acetone (2 l each)
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Type
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CUSTOM
|
Details
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The combined filtrates were evaporated to dryness
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Type
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CUSTOM
|
Details
|
The precipitated solid was collected on a filter
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Type
|
WASH
|
Details
|
washed with water (250 ml)
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Type
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CUSTOM
|
Details
|
dried overnight
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Duration
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8 (± 8) h
|
Type
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DISSOLUTION
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Details
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The solid was dissolved in 2 l acetone
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Type
|
ADDITION
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Details
|
treated with MgSO4 and charcoal
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Type
|
CUSTOM
|
Details
|
evaporated to 500 ml
|
Type
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TEMPERATURE
|
Details
|
cooled to 5°
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with acetone and hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford dimethoxy acid (234 g, 65.7%) mp 187°-189° C.
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |